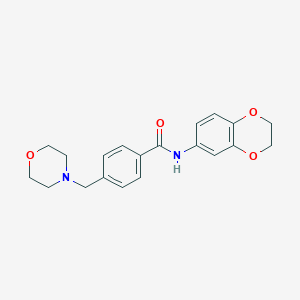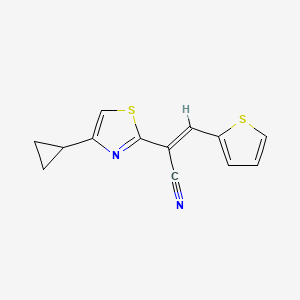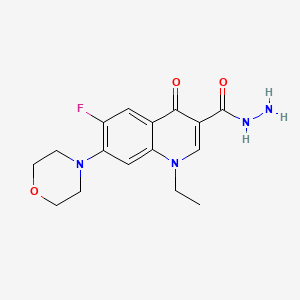
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone lysine methyltransferase. G9a is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to various diseases, including cancer. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide inhibits the activity of G9a, a histone lysine methyltransferase that is involved in the epigenetic regulation of gene expression. G9a catalyzes the methylation of histone H3 lysine 9 (H3K9), which is associated with gene repression. This compound binds to the SET domain of G9a and inhibits its activity, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to use in cell culture and animal models. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it is not very specific, and it can inhibit other histone lysine methyltransferases besides G9a. Another limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide. One direction is to develop more specific inhibitors of G9a that do not inhibit other histone lysine methyltransferases. Another direction is to study the effects of this compound in combination with other drugs or therapies. This compound has been shown to enhance the effects of certain chemotherapy drugs in cancer cells. Another direction is to study the effects of this compound in animal models of various diseases. This compound has shown promise in animal models of cancer, HIV, Huntington's disease, and schizophrenia. Finally, another direction is to study the potential side effects of this compound in humans. While this compound has been extensively studied in vitro and in animal models, its safety and efficacy in humans have not been fully established.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to induce cell differentiation and apoptosis in cancer cells. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(21-17-5-6-18-19(13-17)26-12-11-25-18)16-3-1-15(2-4-16)14-22-7-9-24-10-8-22/h1-6,13H,7-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXIJWPQSSWQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)

![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![2-[(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5363731.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)
![1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5363742.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}methanesulfonamide](/img/structure/B5363782.png)